FAPI-34

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C50H57F2N13O18 |

|---|---|

Peso molecular |

1166.1 g/mol |

Nombre IUPAC |

(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid |

InChI |

InChI=1S/C50H57F2N13O18/c51-50(52)19-28(20-53)65(27-50)41(68)21-57-43(70)30-4-5-54-34-3-2-29(16-31(30)34)83-15-1-8-60-11-13-62(14-12-60)42(69)26-61(22-37-55-6-9-63(37)24-39(66)58-35(48(79)80)17-32(44(71)72)45(73)74)23-38-56-7-10-64(38)25-40(67)59-36(49(81)82)18-33(46(75)76)47(77)78/h2-7,9-10,16,28,32-33,35-36H,1,8,11-15,17-19,21-27H2,(H,57,70)(H,58,66)(H,59,67)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)/t28-,35-,36-/m0/s1 |

Clave InChI |

FPOZMWSPTRNDPQ-UVXHQIPUSA-N |

SMILES isomérico |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN(CC5=NC=CN5CC(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)O)CC6=NC=CN6CC(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)O |

SMILES canónico |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN(CC5=NC=CN5CC(=O)NC(CC(C(=O)O)C(=O)O)C(=O)O)CC6=NC=CN6CC(=O)NC(CC(C(=O)O)C(=O)O)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FAPI-34

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of FAPI-34, a potent inhibitor of Fibroblast Activation Protein (FAP). This document details its biochemical properties, preclinical performance, and the underlying signaling pathways it modulates. The information is intended to support further research and development of FAP-targeted diagnostics and therapeutics.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a wide range of cancers, while its expression in healthy adult tissues is limited.[1][2] This differential expression profile makes FAP an attractive target for cancer diagnosis and therapy.

The primary mechanism of action of this compound is the competitive inhibition of the enzymatic activity of FAP. By binding to the active site of the FAP enzyme, this compound prevents the breakdown of components of the extracellular matrix (ECM), such as gelatin and collagen. This inhibition of FAP's proteolytic activity interferes with crucial processes in tumor progression, including tissue remodeling, cell migration, and proliferation.[1] When radiolabeled, for instance with Technetium-99m (⁹⁹ᵐTc), this compound serves as a powerful imaging agent for the detection of FAP-expressing tumors via SPECT/CT.

Quantitative Data Summary

The following tables summarize the key quantitative data for ⁹⁹ᵐTc-FAPI-34, providing insights into its binding affinity and in vivo behavior.

Table 1: In Vitro Binding and Inhibition

| Parameter | Value | Cell Line | Reference |

| IC₅₀ | 6.9 nM | HT-1080-FAP | [1] |

Table 2: In Vivo Biodistribution in HT-1080-FAP Xenograft Mice

| Organ/Tissue | 1 hour post-injection (%ID/g ± SD) | 4 hours post-injection (%ID/g ± SD) | Reference |

| Tumor | 5.4 ± 2.05 | 4.3 ± 1.95 | [1][3] |

| Blood | 0.82 ± 0.15 | 0.29 ± 0.08 | [1] |

| Heart | 0.45 ± 0.09 | 0.21 ± 0.06 | [1] |

| Lungs | 1.15 ± 0.28 | 0.49 ± 0.15 | [1] |

| Liver | 0.91 ± 0.25 | 0.73 ± 0.18 | [1][3] |

| Spleen | 0.31 ± 0.07 | 0.19 ± 0.05 | [1] |

| Kidneys | 2.87 ± 0.74 | 1.98 ± 0.51 | [1] |

| Muscle | 0.38 ± 0.09 | 0.19 ± 0.05 | [1] |

| Bone | 0.61 ± 0.14 | 0.42 ± 0.11 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Competitive Binding Assay

-

Cell Culture: HT-1080 human fibrosarcoma cells stably transfected to express FAP (HT-1080-FAP) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure:

-

HT-1080-FAP cells are seeded in 24-well plates and allowed to adhere overnight.

-

The cells are washed with phosphate-buffered saline (PBS).

-

A solution containing a fixed concentration of ⁹⁹ᵐTc-FAPI-34 is added to the wells.

-

Increasing concentrations of non-radiolabeled this compound (competitor) are simultaneously added to the wells.

-

The plates are incubated for 1 hour at 37°C.

-

Following incubation, the supernatant is removed, and the cells are washed twice with cold PBS to remove unbound radiotracer.

-

The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

The radioactivity in the cell lysate is measured using a gamma counter.

-

The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Biodistribution Study in Tumor-Bearing Mice

-

Animal Model: Female athymic nude mice (e.g., BALB/c nude) are subcutaneously inoculated with HT-1080-FAP cells in the flank. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).

-

Radiotracer Administration: Aseptically prepared ⁹⁹ᵐTc-FAPI-34 (typically 1-5 MBq in 100 µL of saline) is injected intravenously via the tail vein.

-

Tissue Collection and Measurement:

-

At predetermined time points (e.g., 1 and 4 hours post-injection), cohorts of mice are euthanized by a humane method.

-

Blood is collected via cardiac puncture.

-

Tumor and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone) are dissected, washed, blotted dry, and weighed.

-

The radioactivity in each tissue sample is measured using a calibrated gamma counter.

-

Standards of the injected dose are also measured to calculate the percentage of injected dose per gram of tissue (%ID/g).

-

-

Data Analysis: The %ID/g for each tissue is calculated as: (counts per minute in tissue / weight of tissue in grams) / (total injected counts per minute) * 100.

Signaling Pathways and Experimental Workflows

FAP-Mediated Signaling in the Tumor Microenvironment

Fibroblast Activation Protein is not only involved in ECM remodeling but also influences key signaling pathways that promote tumor growth and immune evasion. This compound, by inhibiting FAP, is expected to modulate these pathways. A significant pathway involves the interaction of FAP with urokinase plasminogen activator receptor (uPAR), leading to the activation of STAT3 and subsequent upregulation of CCL2. This signaling cascade contributes to the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, fostering an immunosuppressive landscape.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical evaluation of this compound involves a structured workflow, from in vitro characterization to in vivo efficacy and imaging studies.

References

FAPI-34: A Technical Guide to a Promising Fibroblast Activation Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed in the tumor microenvironment of a majority of epithelial cancers, playing a crucial role in tumor growth, invasion, and metastasis. This has positioned FAP as a compelling target for both diagnostic imaging and therapeutic intervention. FAPI-34, a quinoline-based inhibitor of FAP, has emerged as a significant compound in this area. When radiolabeled with Technetium-99m (99mTc), it serves as a powerful tracer for Single-Photon Emission Computed Tomography (SPECT) imaging. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and an exploration of the associated signaling pathways.

Core Structure and Chemical Properties

This compound is a derivative of a quinoline-4-carboxamide scaffold, a structural motif common to many FAP inhibitors. A key feature of this compound is the incorporation of a (S)-2-cyanopyrrolidine moiety, which is crucial for its inhibitory activity against FAP. Furthermore, this compound includes a specific chelator designed for stable complexation with radionuclides like 99mTc, enabling its use in nuclear imaging. A notable modification in this compound is the presence of a carboxyglutamic acid residue, which enhances its pharmacokinetic properties.

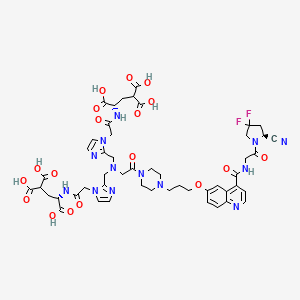

Chemical Structure:

While a 2D chemical structure diagram is not available, the SMILES string for this compound is: O=C(C1=CC=NC(C=C2)=C1C=C2OCCCN(CC3)CCN3C(CN(CC4=NC=CN4CC(N--INVALID-LINK--=O)CC(C(O)=O)C(O)=O)=O)CC5=NC=CN5CC(N--INVALID-LINK--=O)CC(C(O)=O)C(O)=O)=O)=O)NCC(N(CC6(F)F)--INVALID-LINK--C#N)=O

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C50H57F2N13O18 |

| Molecular Weight | 1166.06 g/mol |

| CAS Number | 2374782-07-5 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Recommended at -20°C |

Quantitative Biological Data

The biological activity of this compound is most prominently characterized in its radiolabeled form, 99mTc-FAPI-34. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Activity of 99mTc-FAPI-34

| Parameter | Value | Cell Line |

| IC50 | 6.9 nM | FAP-expressing cells |

| Internalization | >95% | FAP-expressing cells |

Table 2: In Vivo Biodistribution of 99mTc-FAPI-34 in Tumor-Bearing Mice

| Organ/Tissue | Tumor Uptake (%ID/g) |

| Tumor | up to 5.4% |

| Blood | Low |

| Muscle | Low |

| Liver | Low |

| Kidneys | High (primary route of excretion) |

%ID/g: percentage of injected dose per gram of tissue.

Experimental Protocols

Representative Synthesis of the this compound Core Structure

The synthesis of this compound involves a multi-step process centered around the coupling of a functionalized quinoline carboxylic acid with a (S)-2-cyanopyrrolidine derivative. The following is a representative protocol based on established methods for similar quinoline-based FAP inhibitors.

Step 1: Synthesis of the Quinoline-4-Carboxylic Acid Moiety A substituted aniline is reacted with an appropriate dicarbonyl compound in a Doebner-von Miller reaction or a similar cyclization method to form the quinoline ring. The resulting intermediate is then oxidized to yield the quinoline-4-carboxylic acid.

Step 2: Synthesis of (S)-1-((tert-butoxycarbonyl)glycyl)-pyrrolidine-2-carbonitrile (S)-prolinamide is reacted with a protected glycine derivative (e.g., Boc-glycine) using a standard peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent like dimethylformamide (DMF). The resulting amide is then dehydrated using a reagent like trifluoroacetic anhydride to yield the cyanopyrrolidine derivative.

Step 3: Coupling of the Quinoline and Cyanopyrrolidine Moieties The Boc protecting group is removed from the cyanopyrrolidine derivative using an acid such as trifluoroacetic acid (TFA). The resulting amine is then coupled with the synthesized quinoline-4-carboxylic acid using a peptide coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).

Step 4: Introduction of the Chelator and Carboxyglutamic Acid The quinoline core is further functionalized to introduce a linker arm, to which the chelating moiety and the carboxyglutamic acid are attached through subsequent amide coupling reactions.

Step 5: Purification The final compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Cell Uptake and Internalization Assay for 99mTc-FAPI-34

Objective: To determine the binding and internalization of 99mTc-FAPI-34 in FAP-expressing cells.

Materials:

-

FAP-expressing cell line (e.g., HT-1080-FAP) and a negative control cell line.

-

Cell culture medium and supplements.

-

99mTc-FAPI-34.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., 0.1 M NaOH).

-

Gamma counter.

Protocol:

-

Seed FAP-expressing cells and control cells in 24-well plates and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Add fresh medium containing a known concentration of 99mTc-FAPI-34 to the wells.

-

For competition experiments, add an excess of non-radiolabeled this compound to a subset of wells.

-

Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).

-

To determine total cell-associated radioactivity, wash the cells with cold PBS and lyse them with lysis buffer.

-

To differentiate between membrane-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioligand before lysis.

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

Calculate the percentage of cell uptake and internalization relative to the total added radioactivity.

In Vivo Biodistribution Study of 99mTc-FAPI-34

Objective: To evaluate the distribution and tumor uptake of 99mTc-FAPI-34 in a preclinical tumor model.

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

FAP-expressing tumor cells for xenograft implantation.

-

99mTc-FAPI-34.

-

Saline solution.

-

Anesthesia.

-

Gamma counter.

-

Precision balance.

Protocol:

-

Implant FAP-expressing tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Administer a known amount of 99mTc-FAPI-34 intravenously via the tail vein.

-

At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.

-

Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Weigh each organ/tissue and measure the radioactivity using a gamma counter.

-

Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Mechanism of Action

Fibroblast Activation Protein, through its enzymatic activity, degrades components of the extracellular matrix, facilitating tumor cell invasion and migration. FAP also influences intracellular signaling pathways that promote cancer progression. This compound, by inhibiting the enzymatic activity of FAP, is expected to modulate these downstream signaling cascades.

Inhibition of FAP has been shown to impact several key signaling pathways involved in cell proliferation, survival, and migration.

As depicted in the diagram, FAP activates downstream signaling cascades including the PI3K/AKT, Ras-ERK, and SHH/GLI pathways. These pathways are central regulators of cellular processes critical for tumor progression, such as proliferation, survival, and motility. By inhibiting FAP, this compound effectively blocks the activation of these pro-tumorigenic signaling networks.

Conclusion

This compound is a potent and specific inhibitor of Fibroblast Activation Protein with significant potential in oncology. Its quinoline-based structure, combined with a cyanopyrrolidine warhead and a chelating moiety, allows for both therapeutic intervention and diagnostic imaging. The quantitative data from preclinical studies highlight its high affinity and favorable biodistribution profile. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and develop this compound and similar compounds. Understanding the modulation of key signaling pathways by this compound provides a mechanistic basis for its anti-tumor activity and underscores its promise as a targeted agent in the fight against cancer. Further research and clinical evaluation are warranted to fully realize the therapeutic and diagnostic potential of this promising FAP inhibitor.

An In-Depth Technical Guide to Fibroblast Activation Protein Inhibitor FAPI-34

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers. Its limited expression in healthy tissues makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy. FAPI-34, a quinoline-based small molecule inhibitor of FAP, has emerged as a promising agent in this field. When labeled with radionuclides such as Technetium-99m (99mTc), this compound serves as a powerful tool for SPECT imaging, demonstrating favorable pharmacokinetic and biochemical properties. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Introduction to this compound

This compound is a potent and selective inhibitor of Fibroblast Activation Protein.[1] Its core structure is based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, which has been optimized for high binding affinity and specificity to FAP.[2] For imaging purposes, this compound is typically chelated and radiolabeled, most notably with 99mTc for Single Photon Emission Computed Tomography (SPECT).[3] The resulting radiotracer, [99mTc]Tc-FAPI-34, has demonstrated excellent tumor uptake and rapid clearance from non-target tissues, leading to high-contrast images in preclinical and initial clinical applications.[3][4]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₀H₅₇F₂N₁₃O₁₈ | [5] |

| Molecular Weight | 1166.06 g/mol | [5] |

| Appearance | Powder | [5] |

| Solubility | DMSO: 160 mg/mL (137.21 mM) | [5] |

Mechanism of Action and FAP Signaling

This compound exerts its function by binding to the active site of FAP, thereby inhibiting its enzymatic activity. FAP is known to play a crucial role in tumor progression through various mechanisms, including extracellular matrix remodeling, angiogenesis, and immunosuppression.[4][6] Inhibition of FAP can disrupt these processes. FAP has been shown to influence several key signaling pathways implicated in cancer cell proliferation, migration, and invasion.

Preclinical Data

A substantial body of preclinical research has demonstrated the potential of this compound as a diagnostic agent. These studies have quantified its binding affinity, cellular uptake, and in vivo biodistribution.

In Vitro Studies

In vitro experiments using FAP-expressing cell lines have been crucial in characterizing the binding and internalization properties of this compound.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ | 6.9 nM | HT-1080-FAP | [3] |

| Cellular Uptake (4h) | 41.86 ± 1.07 % | HT-1080-FAP | [3] |

| Internalization Rate | >95% | HT-1080-FAP | [3] |

In Vivo Studies

Biodistribution and imaging studies in tumor-bearing animal models have confirmed the high tumor-to-background ratios achievable with [99mTc]Tc-FAPI-34.

| Organ/Tissue | %ID/g (1 hour) | %ID/g (4 hours) | Reference |

| Tumor | 5.4 ± 2.05 | 4.3 ± 1.95 | [3] |

| Blood | < 1 | < 1 | [3] |

| Liver | 0.91 ± 0.25 | 0.73 ± 0.18 | [3] |

| Kidney | High (excretion) | High (excretion) | [3] |

Experimental Protocols

The following sections outline the general methodologies for the synthesis, radiolabeling, and evaluation of this compound, based on published literature.

Synthesis of this compound Precursor

The synthesis of quinoline-based FAP inhibitors generally involves a multi-step process. While the exact, detailed synthesis protocol for the this compound precursor is proprietary, the general approach involves the synthesis of the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine core, followed by the attachment of a suitable chelator for radiolabeling. For this compound, this involves the incorporation of a bis((1H-imidazol-2-yl)methyl)glycine-derived chelator.[2][3]

Radiolabeling with 99mTc

The radiolabeling of this compound with 99mTc is typically achieved using the 99mTc-tricarbonyl precursor, [99mTc(CO)₃(H₂O)₃]⁺.[3]

Materials:

-

This compound precursor

-

99mTc-pertechnetate (eluted from a 99Mo/99mTc generator)

-

Carbon monoxide (CO) source (e.g., IsoLink® kit)

-

Heating block

-

Quality control system (e.g., HPLC, TLC)

Procedure:

-

Prepare the [99mTc(CO)₃(H₂O)₃]⁺ precursor according to the manufacturer's instructions (e.g., by heating 99mTc-pertechnetate in the presence of a CO source and a reducing agent).

-

Add the this compound precursor to the prepared [99mTc(CO)₃(H₂O)₃]⁺ solution.

-

Incubate the reaction mixture at an elevated temperature (e.g., 70-100°C) for a specified time (e.g., 15-30 minutes).

-

Allow the mixture to cool to room temperature.

-

Perform quality control to determine the radiochemical purity of the final [99mTc]Tc-FAPI-34 product.

In Vitro Binding and Internalization Assays

These assays are performed to determine the affinity and cellular uptake of the radiolabeled this compound.

Materials:

-

FAP-expressing cells (e.g., HT-1080-FAP) and control cells (e.g., wild-type HT-1080)

-

[99mTc]Tc-FAPI-34

-

Unlabeled this compound (for competition assays)

-

Cell culture medium and supplements

-

Gamma counter

Binding Assay (IC₅₀ Determination):

-

Seed FAP-expressing cells in multi-well plates and allow them to adhere.

-

Incubate the cells with a constant concentration of [99mTc]Tc-FAPI-34 and varying concentrations of unlabeled this compound.

-

After incubation, wash the cells to remove unbound radiotracer.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

Calculate the IC₅₀ value by plotting the percentage of specific binding against the concentration of the unlabeled competitor.

Internalization Assay:

-

Incubate FAP-expressing cells with [99mTc]Tc-FAPI-34 for various time points.

-

At each time point, remove the supernatant.

-

To determine the membrane-bound fraction, treat the cells with an acidic buffer (e.g., glycine-HCl) to strip surface-bound radioactivity.

-

To determine the internalized fraction, lyse the cells after the acid wash.

-

Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter.

In Vivo Biodistribution and Imaging Studies

These studies are conducted in animal models to assess the distribution, tumor uptake, and clearance of the radiotracer.

Materials:

-

Tumor-bearing animals (e.g., nude mice with HT-1080-FAP xenografts)

-

[99mTc]Tc-FAPI-34

-

SPECT/CT scanner

-

Gamma counter

Procedure:

-

Administer a known amount of [99mTc]Tc-FAPI-34 to the tumor-bearing animals, typically via tail vein injection.

-

Perform SPECT/CT imaging at various time points post-injection (e.g., 1, 4, and 24 hours).

-

After the final imaging session, euthanize the animals.

-

Dissect key organs and the tumor.

-

Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Conclusion

This compound represents a significant advancement in the field of FAP-targeted agents. Its favorable preclinical profile, characterized by high affinity, rapid tumor uptake, and high-contrast imaging capabilities, positions it as a valuable tool for the diagnosis of FAP-expressing cancers. Further research and clinical trials will continue to elucidate the full potential of this compound in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging [frontiersin.org]

- 6. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

FAPI-34: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) across a wide range of solid tumors and its limited presence in healthy tissues. This has spurred the development of FAP-targeting agents for both diagnostic imaging and therapeutic applications. FAPI-34, a potent and selective FAP inhibitor, has demonstrated significant promise as a radiopharmaceutical for SPECT imaging, offering improved pharmacokinetic properties over earlier FAPI derivatives. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound, including detailed experimental methodologies and a summary of its performance characteristics.

Introduction: The Rationale for Targeting FAP

Cancer-associated fibroblasts are a critical component of the tumor microenvironment, playing a pivotal role in tumor growth, invasion, and metastasis. FAP, a type II transmembrane serine protease, is highly expressed on the surface of CAFs in the majority of epithelial cancers. Its enzymatic activity is implicated in the remodeling of the extracellular matrix, which facilitates tumor cell migration and invasion. The differential expression of FAP between cancerous and normal tissues makes it an attractive "pan-tumor" target for targeted radiopharmaceuticals.

Discovery and Optimization of this compound

This compound was developed as part of a broader effort to optimize the pharmacokinetic profile of quinoline-based FAP inhibitors for single-photon emission computed tomography (SPECT) imaging. The development strategy focused on enhancing tumor uptake while promoting rapid clearance from non-target tissues to improve image contrast.

Chemical Structure and Rationale for Design

This compound is a derivative of earlier FAP inhibitors, modified to incorporate a chelator suitable for labeling with technetium-99m (99mTc), a commonly used radionuclide in SPECT imaging. While the precise, step-by-step synthesis protocol for the this compound precursor, bis((1-(2-(tert-butoxy)-2-oxoethyl)1H-imidazol-2-yl)methyl)glycine, is not publicly available, its development followed a rational design approach. This involved the modification of the core FAP inhibitor structure with hydrophilic moieties to improve its solubility and in vivo distribution characteristics. This strategic modification aimed to reduce the hepatobiliary excretion observed with more lipophilic predecessors, leading to lower background signals in the abdomen and clearer tumor visualization.

Preclinical Evaluation of [99mTc]Tc-FAPI-34

The preclinical assessment of [99mTc]Tc-FAPI-34 involved a series of in vitro and in vivo studies to characterize its binding affinity, internalization, and biodistribution.

In Vitro Characterization

3.1.1. Binding Affinity and Internalization

The binding affinity and cellular uptake of [99mTc]Tc-FAPI-34 were evaluated using FAP-expressing cell lines, such as HT-1080-FAP. These studies demonstrated the high affinity and specificity of this compound for FAP.

Table 1: In Vitro Performance of [99mTc]Tc-FAPI-34 and Related Compounds [1]

| Compound | IC50 (nM) | Internalization (>95%) |

| [99mTc]Tc-FAPI-34 | 6.9 | Yes |

| [99mTc]Tc-FAPI-33 | 10.9 | Yes |

| Other Derivatives | 6.4 - 12.7 | Yes |

3.1.2. Experimental Protocol: Competitive Binding Assay

A competitive binding assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its binding affinity to the FAP receptor.

-

Cell Culture: HT-1080-FAP cells are cultured to near confluence in appropriate media.

-

Assay Preparation: Cells are seeded in 24-well plates and allowed to adhere overnight.

-

Competition: On the day of the assay, the culture medium is replaced with a binding buffer containing a constant concentration of [99mTc]Tc-FAPI-34 and varying concentrations of non-radiolabeled this compound (competitor).

-

Incubation: The plates are incubated for a defined period (e.g., 1 hour) at 37°C to allow for competitive binding to reach equilibrium.

-

Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.

-

Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

3.1.3. Experimental Protocol: Cell Internalization Assay

This assay quantifies the rate and extent to which this compound is internalized by FAP-expressing cells upon binding.

-

Cell Preparation: HT-1080-FAP cells are seeded in 24-well plates as described for the binding assay.

-

Radioligand Incubation: Cells are incubated with a fixed concentration of [99mTc]Tc-FAPI-34 at 37°C for various time points (e.g., 10, 30, 60, 120 minutes).

-

Surface-Bound Ligand Removal: At each time point, the incubation is stopped, and the cells are washed with ice-cold PBS. To differentiate between surface-bound and internalized radioligand, the cells are treated with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound radioactivity.

-

Internalized Ligand Measurement: The acid wash solution (containing surface-bound ligand) and the cell lysate (containing internalized ligand) are collected separately and their radioactivity is measured.

-

Data Analysis: The percentage of internalized radioactivity is calculated as a function of time.

In Vivo Biodistribution

Biodistribution studies in tumor-bearing mouse models are crucial for evaluating the in vivo performance of a radiopharmaceutical.

Table 2: Biodistribution of [99mTc]Tc-FAPI-34 in HT-1080-FAP Xenograft Mice (%ID/g) [1]

| Organ | 1 hour post-injection | 4 hours post-injection |

| Blood | < 1 | < 1 |

| Heart | < 1 | < 1 |

| Lungs | < 1 | < 1 |

| Liver | 0.91 ± 0.25 | 0.73 ± 0.18 |

| Spleen | < 1 | < 1 |

| Pancreas | < 1 | < 1 |

| Stomach | < 1 | < 1 |

| Intestine | < 1 | < 1 |

| Kidneys | > 1 | > 1 |

| Muscle | < 1 | < 1 |

| Bone | < 1 | < 1 |

| Tumor | 5.4 ± 2.05 | 4.3 ± 1.95 |

3.2.1. Experimental Protocol: Biodistribution Study in Mice

-

Animal Model: Female athymic nude mice are subcutaneously inoculated with HT-1080-FAP cells. Tumors are allowed to grow to a suitable size.

-

Radiotracer Administration: A defined amount of [99mTc]Tc-FAPI-34 is injected intravenously into the tail vein of the mice.

-

Tissue Harvesting: At predetermined time points (e.g., 1 and 4 hours post-injection), mice are euthanized, and various organs and the tumor are excised.

-

Radioactivity Measurement: The excised tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.

-

Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Mechanism of Action and Signaling Pathways

FAP is known to be involved in several signaling pathways that promote tumor progression. While this compound acts as an inhibitor of FAP's enzymatic activity, its downstream effects are mediated through the modulation of these pathways within the tumor microenvironment.

FAP Signaling Pathways Inhibited by this compound.

Radiosynthesis and Quality Control

The preparation of [99mTc]Tc-FAPI-34 for clinical use requires a robust and reproducible radiosynthesis procedure.

Radiosynthesis Workflow

Workflow for the Radiosynthesis of [99mTc]Tc-FAPI-34.

Experimental Protocol: Radiolabeling of this compound with 99mTc

-

Tricarbonyl Precursor Formation: Sodium pertechnetate ([99mTc]NaO4) is eluted from a 99Mo/99mTc generator. The eluate is added to a commercially available cold reagent kit for tricarbonyl complexes. The mixture is heated (e.g., at 95°C for 20 minutes) to form the intermediate technetium tricarbonyl precursor, [99mTc(H2O)3(CO)3]+.

-

Chelation: After cooling to room temperature, a solution of the this compound precursor is added to the technetium tricarbonyl precursor.

-

Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration to facilitate the chelation of the technetium tricarbonyl core by the this compound precursor.

-

Quality Control: The radiochemical purity of the final product, [99mTc]Tc-FAPI-34, is determined using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Conclusion and Future Directions

This compound represents a significant advancement in the development of FAP-targeted radiopharmaceuticals for SPECT imaging. Its favorable preclinical profile, characterized by high tumor uptake and rapid clearance from non-target tissues, has paved the way for its initial clinical evaluation. Further studies are warranted to fully establish its diagnostic efficacy across a range of cancer types. Moreover, the core this compound molecule holds potential for therapeutic applications by labeling it with therapeutic radionuclides, opening up avenues for FAP-targeted theranostics. The continued exploration of this compound and next-generation FAP inhibitors will undoubtedly contribute to the growing field of precision oncology.

References

FAPI-34: A Technical Guide to In Vitro and In Vivo Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical evaluation of FAPI-34, a promising radiolabeled inhibitor of Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][2][3] this compound, a derivative of the FAPI-19 molecule, has been developed for single-photon emission computed tomography (SPECT) imaging and has potential for therapeutic applications when labeled with suitable radionuclides.[1][4][5]

In Vitro Studies

Binding Affinity and Specificity

In vitro studies have demonstrated the high affinity and specificity of this compound for its target, FAP. Competition binding assays are crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a ligand's binding affinity.

Table 1: In Vitro Binding Affinity of FAPI Derivatives

| Compound | IC50 (nM) |

| 99mTc-FAPI-34 | 6.4 - 12.7 |

| Other 99mTc-FAPI Derivatives | 6.9 - 13 |

Cellular Uptake and Internalization

The ability of a radiopharmaceutical to be taken up and retained by target cells is critical for its efficacy. In vitro cell-based assays are used to quantify these parameters.

Table 2: In Vitro Cellular Uptake and Internalization of 99mTc-FAPI-34

| Parameter | Value | Cell Line |

| Binding | ≤45% | HT-1080-FAP |

| Internalization | >95% | HT-1080-FAP |

In Vivo Studies

Preclinical in vivo studies in animal models are essential to evaluate the biodistribution, tumor targeting, and clearance kinetics of a new radiopharmaceutical.

Biodistribution in Xenograft Models

Biodistribution studies in mice bearing tumors that express FAP provide quantitative data on the uptake of the radiotracer in the tumor and various organs. This data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 3: Biodistribution of 99mTc-FAPI-34 in HT-1080-FAP Xenograft Mice

| Organ/Tissue | 1 hour post-injection (%ID/g ± SD) | 4 hours post-injection (%ID/g ± SD) |

| Tumor | 5.4 ± 2.05 | 4.3 ± 1.95 |

| Liver | 0.91 ± 0.25 | 0.73 ± 0.18 |

| Blood | < 1 | < 1 |

| Other Organs (except kidneys) | < 1 | < 1 |

These studies indicate that 99mTc-FAPI-34 exhibits high tumor uptake with rapid clearance from the blood and most non-target organs, leading to high-contrast images.[1][4] The favorable pharmacokinetics, including lower liver uptake compared to other FAPI derivatives like FAPI-29, positioned this compound as a lead candidate for clinical translation.[1][4]

Clinical Studies

Initial clinical studies in patients with advanced cancers have demonstrated the potential of 99mTc-FAPI-34 for diagnostic imaging.

First-in-Human Application

99mTc-FAPI-34 has been used for diagnostic scintigraphy and SPECT in patients with metastasized ovarian and pancreatic cancer.[4][5][8] These studies showed that 99mTc-FAPI-34 accumulated in tumor lesions, consistent with findings from 68Ga-FAPI-46 PET/CT imaging.[1][4][5]

Experimental Protocols

Radiosynthesis of 99mTc-FAPI-34

A detailed description of the synthesis of the this compound precursor can be found in the supplementary information of the original research articles.[1][4] The radiolabeling process generally involves the following steps:

-

Preparation of the 99mTc-tricarbonyl precursor: Sodium pertechnetate (Na[99mTcO4]) is added to a kit containing the necessary components to form the [99mTc(CO)3(H2O)3]+ precursor. This mixture is typically heated.[1]

-

Labeling of this compound: The this compound precursor is then added to the 99mTc-tricarbonyl precursor solution.

-

Quality Control: The radiochemical purity of the final product is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Cell Binding and Internalization Assays

-

Cell Culture: FAP-expressing cells (e.g., HT-1080-FAP) and control cells are cultured under standard conditions.

-

Binding Assay: Cells are incubated with 99mTc-FAPI-34 at various concentrations. For competition assays, increasing concentrations of non-radioactive this compound are added. After incubation, the cells are washed to remove unbound radiotracer, and the cell-associated radioactivity is measured.

-

Internalization Assay: After the binding step, the cell-surface bound radiotracer is removed by an acid wash. The remaining intracellular radioactivity represents the internalized fraction and is measured using a gamma counter.

In Vivo Biodistribution Studies

-

Animal Model: Immunocompromised mice are subcutaneously inoculated with FAP-expressing tumor cells (e.g., HT-1080-FAP).

-

Radiotracer Injection: Once the tumors reach a suitable size, the animals are injected with a defined amount of 99mTc-FAPI-34, typically via the tail vein.

-

Tissue Harvesting and Measurement: At predefined time points post-injection (e.g., 1 and 4 hours), the animals are euthanized. Tumors and major organs are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.

Visualizations

This compound Mechanism of Action

Caption: Mechanism of 99mTc-FAPI-34 targeting and internalization in CAFs.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the preclinical and clinical evaluation of this compound.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy | Semantic Scholar [semanticscholar.org]

- 4. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 99mTc-labeled FAPI compounds for cancer and inflammation: from radiochemistry to the first clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of FAPI-34

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and biodistribution profile of FAPI-34, a promising radiolabeled inhibitor of Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous tumors, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1] this compound, when labeled with radionuclides such as Technetium-99m (99mTc), serves as a powerful tool for visualizing FAP-expressing tissues.[2][3]

Pharmacokinetic Profile

99mTc-labeled this compound exhibits favorable pharmacokinetic properties, characterized by rapid tumor uptake and fast clearance from non-target tissues, leading to high-contrast imaging.[2][4] Efforts to improve the pharmacokinetic properties of FAPI tracers have focused on increasing their hydrophilicity to achieve a more favorable biodistribution, particularly in the abdominal region.[1][5]

99mTc-FAPI-34 has demonstrated stability in human serum for over four hours, with no significant degradation products observed.[2] This stability is crucial for its in vivo applications.

Biodistribution

Preclinical and clinical studies have elucidated the biodistribution pattern of 99mTc-FAPI-34. The tracer accumulates significantly in FAP-positive tumors while showing minimal uptake in most healthy organs, with the exception of the kidneys, which are involved in its clearance.[2][4]

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of 99mTc-FAPI-34.

Table 1: In Vitro Binding and Internalization of 99mTc-FAPI Derivatives [2]

| Compound | Cell Line | Binding (% added activity) | Internalization (% bound activity) | IC50 (nM) |

| 99mTc-FAPI-33 | HT-1080-FAP | 45.8 ± 1.3 | >95 | 10.9 |

| 99mTc-FAPI-34 | HT-1080-FAP | 41.86 ± 1.07 | >95 | 6.9 |

Table 2: In Vivo Biodistribution of 99mTc-FAPI-34 in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue; %ID/g) [2][4]

| Organ/Tissue | 1 hour post-injection | 4 hours post-injection |

| Tumor | 5.4 ± 2.05 | 4.3 ± 1.95 |

| Blood | < 1 | < 1 |

| Liver | 0.91 ± 0.25 | 0.73 ± 0.18 |

| Kidneys | > 1 | > 1 |

| Other Organs | < 1 | < 1 |

Experimental Protocols

This section details the methodologies employed in the key experiments to characterize the pharmacokinetics and biodistribution of 99mTc-FAPI-34.

The labeling of this compound with 99mTc is performed using a tricarbonyl labeling technique.[1][4]

-

Procedure:

-

100–150 MBq of Na[99mTcO4] in 1 mL of 0.9% saline is added to a commercially available kit for tricarbonyl complexes.

-

The mixture is heated to 95°C for 20 minutes to form the intermediate [99mTc(H2O)3(CO)3]+ complex.

-

After cooling to room temperature, the this compound precursor is added and the mixture is incubated at 75°C for 15 minutes.

-

The final radiolabeled product, [99mTc]Tc-FAPI-34, is purified and quality controlled.[4]

-

-

Cell Lines:

-

Binding Assay:

-

HT-1080-FAP cells are seeded in culture plates.

-

Cells are incubated with [99mTc]Tc-FAPI-34 at a specific concentration.

-

After incubation, the medium is removed, and the cells are washed.

-

The radioactivity associated with the cells is measured to determine the percentage of bound tracer.[2]

-

-

Internalization Assay:

-

Following the binding step, cells are treated with an acidic buffer to strip off the surface-bound radiotracer.

-

The radioactivity remaining within the cells is measured to quantify the internalized fraction.[2]

-

-

Competition Assay (for IC50 determination):

-

HT-1080-FAP cells are incubated with a fixed concentration of [99mTc]Tc-FAPI-34 and varying concentrations of non-radioactive this compound.

-

The concentration of the non-radioactive compound that inhibits 50% of the specific binding of the radiotracer is determined as the IC50 value.[2]

-

-

Animal Model:

-

Tumor-bearing mice are used, typically with subcutaneously xenografted HT-1080-FAP cells.[2]

-

-

Procedure:

-

A defined amount of [99mTc]Tc-FAPI-34 is injected intravenously into the tumor-bearing mice.

-

At specific time points (e.g., 1 and 4 hours post-injection), the animals are euthanized.

-

Organs and tissues of interest (including the tumor, blood, liver, kidneys, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.

-

The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2][4]

-

-

Imaging:

Visualizations

References

- 1. 99mTc-labeled FAPI compounds for cancer and inflammation: from radiochemistry to the first clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

FAPI-34 Uptake in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types, while its presence in healthy adult tissues is minimal.[1][2][3] FAP inhibitors (FAPI) radiolabeled with diagnostic or therapeutic radionuclides have demonstrated significant potential for cancer imaging and therapy. This technical guide focuses on FAPI-34, a quinoline-based FAP inhibitor, and its uptake in various cancer cell line models. This compound has been developed for SPECT imaging when labeled with Technetium-99m (99mTc) and holds potential for therapy when labeled with therapeutic radionuclides like Rhenium-188.[4][5][6] This document provides a comprehensive overview of the in vitro binding and internalization of this compound, detailing experimental protocols and presenting quantitative data to aid researchers in the evaluation and application of this promising tracer.

This compound: Mechanism of Action and Cellular Uptake

This compound is a small molecule inhibitor that binds with high affinity to FAP, a type II transmembrane serine protease.[1][3] The primary mechanism of this compound accumulation in FAP-expressing cells is through binding to the extracellular domain of the FAP protein, followed by rapid internalization.[1][5][7] This internalization process is thought to occur via endocytosis, with the FAPI-FAP complex being trafficked through early endosomes and subsequently to late endosomes and lysosomes.[7] This active uptake mechanism contributes to the high contrast images observed in preclinical and clinical imaging, as the tracer is retained within the target cells.[1][4]

Below is a diagram illustrating the proposed cellular uptake pathway of this compound.

Caption: Proposed cellular uptake and internalization pathway of this compound.

Quantitative Analysis of this compound Uptake in Vitro

The binding affinity and internalization of this compound have been predominantly characterized using FAP-transfected cell lines, which provide a controlled system for studying FAP-specific interactions. The following tables summarize the available quantitative data for 99mTc-labeled this compound and related FAPI compounds.

Table 1: Binding Affinity and Internalization of 99mTc-FAPI Derivatives

| Compound | Cell Line | IC50 (nM) | Binding (% added activity) | Internalization (% of bound) |

| 99mTc-FAPI-34 | HT-1080-FAP | 6.4 - 12.7 | up to 45% | >95% |

| 99mTc-FAPI-19 | HT-1080-FAP | 6.9 - 13 | Not specified | >95% |

| 99mTc-FAPI-29 | HT-1080-FAP | 6.9 - 13 | Not specified | >95% |

| 99mTc-FAPI-43 | HT-1080-FAP | 6.9 - 13 | Not specified | >95% |

Data sourced from studies on various 99mTc-labeled FAPI derivatives, with this compound being a lead candidate.[1][2][3][4][5][8]

Table 2: In Vivo Tumor Uptake of 99mTc-FAPI-34 in a Xenograft Model

| Tracer | Animal Model | Tumor Uptake (1h p.i., %ID/g) | Tumor Uptake (4h p.i., %ID/g) |

| 99mTc-FAPI-34 | HT-1080-FAP xenograft | 5.4 ± 2.05 | 4.3 ± 1.95 |

%ID/g = percentage of injected dose per gram of tissue.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for in vitro this compound uptake and binding assays based on published literature.

Protocol 1: In Vitro Cell Binding and Internalization Assay

This protocol is designed to quantify the binding and internalization of radiolabeled this compound in cultured cells.

1. Cell Culture:

-

FAP-expressing cells (e.g., HT-1080-FAP, human fibrosarcoma cells stably transfected to express FAP) and control cells (e.g., wild-type HT-1080) are cultured in appropriate media (e.g., DMEM with 10% fetal calf serum) at 37°C in a humidified 5% CO2 atmosphere.[7]

-

Cells are seeded in 6-well or 12-well plates and allowed to adhere and grow to a confluence of 70-80%.

2. Radiolabeling of this compound:

-

This compound is radiolabeled with 99mTc using a tricarbonyl core, following established radiochemical procedures.[1][5]

-

The radiochemical purity of the final product should be assessed by methods such as radio-HPLC or ITLC.

3. Binding Assay:

-

The culture medium is removed, and the cells are washed with a binding buffer (e.g., serum-free medium or PBS).

-

A known concentration of 99mTc-FAPI-34 (e.g., 1 nM) in binding buffer is added to each well.

-

For competition assays to determine binding affinity (IC50), increasing concentrations of non-radiolabeled this compound or a reference FAP inhibitor are co-incubated with the radiotracer.[5][7]

-

The cells are incubated for a specified time (e.g., 60 minutes) at 37°C.[7]

4. Internalization Assay:

-

Following the binding incubation, the radioactive medium is removed.

-

To differentiate between membrane-bound and internalized radiotracer, cells are first washed with ice-cold PBS.

-

An acid wash (e.g., 0.1 M glycine-HCl, pH 2.5) is performed for 5-10 minutes on ice to strip the surface-bound radioactivity. The supernatant containing the membrane-bound fraction is collected.

-

The cells are then lysed with a lysis buffer (e.g., 1 M NaOH) to release the internalized radioactivity. The lysate is collected.

5. Measurement and Data Analysis:

-

The radioactivity in the membrane-bound and internalized fractions is measured using a gamma counter.

-

The percentage of added activity that is cell-associated (total binding) and the percentage of bound activity that is internalized are calculated.

-

For competition assays, the IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for a typical in vitro this compound uptake experiment.

Caption: A generalized workflow for in vitro this compound binding and internalization assays.

Conclusion and Future Directions

This compound demonstrates high affinity and rapid internalization in FAP-expressing cells, making it a promising candidate for both diagnostic imaging and targeted radionuclide therapy. The available in vitro data, primarily from FAP-transfected cell lines, provides a strong foundation for its preclinical and clinical development.

However, to fully elucidate the potential of this compound across a broader spectrum of cancers, further research is warranted. Future studies should focus on:

-

Expanding the panel of cell lines: Evaluating this compound uptake in a diverse range of cancer cell lines with varying endogenous FAP expression levels.

-

Investigating the tumor microenvironment: Utilizing co-culture models of cancer cells and CAFs to better mimic the in vivo tumor stroma and assess this compound uptake in a more physiologically relevant context.

-

Elucidating downstream signaling: Exploring the cellular consequences of this compound binding and internalization beyond tracer accumulation.

This technical guide provides a summary of the current knowledge on this compound uptake in cancer cell lines and serves as a resource for researchers in the design and interpretation of future studies in this exciting field of targeted radiopharmaceuticals.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. 99mTc-labeled FAPI compounds for cancer and inflammation: from radiochemistry to the first clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. sfera.unife.it [sfera.unife.it]

- 5. researchgate.net [researchgate.net]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. WO2019154886A1 - Fap inhibitor - Google Patents [patents.google.com]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

Preclinical Evaluation of FAPI-34 Imaging Tracer: A Technical Guide

This technical guide provides an in-depth overview of the preclinical evaluation of the Fibroblast Activation Protein Inhibitor (FAPI) tracer, FAPI-34. It is intended for researchers, scientists, and drug development professionals interested in the methodology and data underlying the assessment of this imaging agent. FAPI tracers target Fibroblast Activation Protein (FAP), a transmembrane serine protease that is overexpressed in the stroma of a majority of epithelial cancers, making it a promising target for diagnostic imaging and targeted radionuclide therapy.[1][2]

Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of 99mTc-FAPI-34.

Table 1: In Vitro Binding Characteristics of 99mTc-FAPI Derivatives

| Compound | Cell Line | Binding (% applied activity) | Internalization (% of total bound) | IC50 (nM) |

| 99mTc-FAPI-34 | HT-1080-FAP | 41.86 ± 1.07 | >95 | 6.9 - 13 |

| 99mTc-FAPI-19 | HT-1080-FAP | Not specified | >95 | 6.9 - 13 |

| 99mTc-FAPI-33 | HT-1080-FAP | 45.8 ± 1.3 | >95 | 6.9 - 13 |

Data sourced from studies on 99mTc-labeled FAPI derivatives, with this compound identified as a lead candidate.[3][4][5]

Table 2: Biodistribution of 99mTc-FAPI-34 in HT-1080-FAP Xenograft Mice

| Organ | 1 hour post-injection (%ID/g) | 4 hours post-injection (%ID/g) |

| Blood | < 1 | < 1 |

| Heart | < 1 | < 1 |

| Lungs | < 1 | < 1 |

| Liver | 0.91 ± 0.25 | 0.73 ± 0.18 |

| Spleen | < 1 | < 1 |

| Pancreas | < 1 | < 1 |

| Stomach | < 1 | < 1 |

| Intestine | < 1 | < 1 |

| Kidneys | ~ 2.5 (visual estimate from source) | ~ 2.0 (visual estimate from source) |

| Muscle | < 1 | < 1 |

| Bone | < 1 | < 1 |

| Tumor | 5.4 ± 2.05 | 4.3 ± 1.95 |

%ID/g = percentage of injected dose per gram of tissue. Data represents mean ± standard deviation.[3]

Table 3: Tumor-to-Tissue Ratios of 99mTc-FAPI-34 in HT-1080-FAP Xenograft Mice

| Tissue | Tumor-to-Tissue Ratio (1 hour p.i.) | Tumor-to-Tissue Ratio (4 hours p.i.) |

| Blood | > 5 | > 5 |

| Liver | ~ 6 | ~ 6 |

| Kidney | ~ 2 | ~ 2 |

| Muscle | > 5 | > 5 |

Ratios are calculated from the biodistribution data presented in Table 2.[3]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Radiolabeling of this compound with Technetium-99m

The preparation of 99mTc-FAPI-34 involves the use of a tricarbonyl precursor, [99mTc(CO)3(H2O)3]+.

Protocol:

-

Preparation of the 99mTc-tricarbonyl precursor: This is typically achieved using a commercially available kit where sodium pertechnetate (99mTcO4-) is reduced in the presence of a carbon monoxide source.

-

Labeling Reaction:

-

10 µg of the this compound precursor is dissolved in a reaction vial.

-

Approximately 1 GBq of the [99mTc(CO)3(H2O)3]+ solution is added.

-

The mixture is heated at 100°C for 30 minutes.

-

-

Quality Control:

-

Radiochemical purity is assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

A typical system involves C18 reversed-phase plates and a mobile phase of methanol/ammonium acetate buffer.

-

In Vitro Cell Binding and Internalization Assays

These assays are performed to determine the binding affinity and the rate of cellular internalization of the radiotracer.

Protocol:

-

Cell Culture: HT-1080 fibrosarcoma cells transfected to express human FAP (HT-1080-FAP) are cultured in appropriate media until confluent.[6]

-

Binding Assay:

-

Cells are seeded in multi-well plates (e.g., 24-well plates).

-

Cells are incubated with 99mTc-FAPI-34 (typically 1 nM) for a defined period (e.g., 60 minutes) at 37°C.

-

After incubation, the supernatant is removed, and cells are washed with phosphate-buffered saline (PBS) to remove unbound tracer.

-

The cells are then lysed (e.g., with NaOH), and the radioactivity associated with the cell lysate is measured using a gamma counter.

-

-

Internalization Assay:

-

Following the binding incubation step, cells are first treated with an acidic buffer (e.g., glycine buffer, pH 2.8) for 5-10 minutes on ice. This step removes the surface-bound radiotracer.

-

The acid wash solution (containing the membrane-bound fraction) is collected.

-

The remaining cells are lysed to release the internalized radiotracer.

-

Radioactivity in both the acid wash fraction and the cell lysate fraction is measured. The internalization rate is expressed as the percentage of internalized radioactivity to the total cell-associated radioactivity.[4][5]

-

-

Competition Assay (for IC50 determination):

-

The binding assay is repeated with the addition of increasing concentrations of non-radioactive ("cold") this compound or a known FAP inhibitor.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radiotracer is determined as the IC50 value.[7]

-

In Vivo Animal Studies

In vivo studies are crucial for evaluating the pharmacokinetics, biodistribution, and imaging potential of the tracer in a living organism.

Protocol:

-

Animal Model:

-

Immunodeficient mice (e.g., nude mice) are used.

-

A tumor xenograft is established by subcutaneously injecting HT-1080-FAP cells into the flank of the mice.[3]

-

Tumors are allowed to grow to a suitable size (e.g., 5-10 mm in diameter) before imaging.

-

-

Radiotracer Administration:

-

Mice are injected with a defined activity of 99mTc-FAPI-34 (e.g., 30-50 MBq) via the tail vein.

-

-

SPECT/CT Imaging:

-

At specified time points post-injection (e.g., 1, 2, and 4 hours), mice are anesthetized.

-

Imaging is performed using a small-animal SPECT/CT scanner.

-

A low-dose CT scan is acquired for anatomical co-registration and attenuation correction.

-

SPECT data is then acquired over a set duration.

-

-

Biodistribution Study:

-

Following the final imaging session, or in a separate cohort of animals, mice are euthanized at various time points.

-

Organs of interest (blood, tumor, muscle, liver, kidneys, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.

-

The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the preclinical evaluation of this compound.

FAP Signaling Pathways

Fibroblast Activation Protein is known to influence several downstream signaling pathways that promote tumor growth, migration, and remodeling of the extracellular matrix.[2][9][10]

References

- 1. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 99mTc-labeled FAPI compounds for cancer and inflammation: from radiochemistry to the first clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

FAPI-34: A Technical Guide to a Pan-Cancer Theranostic Agent

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: Fibroblast Activation Protein (FAP) has emerged as a compelling pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a vast majority of epithelial neoplasms, with minimal presence in healthy tissues.[1][2][3] This differential expression provides a unique window for targeted diagnostics and therapy. FAPI-34, a quinoline-based inhibitor of FAP, has shown significant promise as a theranostic agent, enabling both sensitive imaging and targeted radionuclide therapy of FAP-expressing tumors.[4][5][6][7][8][9] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and early clinical data, and associated experimental protocols.

Core Concepts and Mechanism of Action

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[8] In the tumor microenvironment, FAP-expressing CAFs play a crucial role in tumor progression, invasion, and metastasis through the remodeling of the extracellular matrix and secretion of various signaling molecules.[3] this compound is a small molecule inhibitor designed to specifically bind to the enzymatic pocket of FAP with high affinity.[9][10] When radiolabeled, this compound acts as a vehicle to deliver diagnostic or therapeutic radionuclides directly to the tumor stroma.

The theranostic approach with this compound involves:

-

Diagnosis: Labeling this compound with a positron-emitting (e.g., Gallium-68) or gamma-emitting (e.g., Technetium-99m) radionuclide allows for non-invasive visualization of FAP-positive tumors using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), respectively.[4][5][8]

-

Therapy: By chelating a therapeutic radionuclide (e.g., Lutetium-177, Yttrium-90, or Rhenium-188), this compound can deliver a cytotoxic radiation dose specifically to the tumor microenvironment, minimizing off-target toxicity.[4][5][7] The chelator used in this compound is suitable for labeling with the therapeutic nuclide ¹⁸⁸Re.[4][7][11]

Quantitative Data Summary

The preclinical and early clinical evaluation of this compound has yielded promising quantitative data regarding its binding affinity, cellular uptake, and in vivo biodistribution. These are summarized in the tables below for clear comparison.

Table 1: In Vitro Performance of ⁹⁹mTc-FAPI-34

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (IC₅₀) | 6.4–12.7 nM | HT-1080-FAP | [4][5][7] |

| Cellular Binding | ≤45% | HT-1080-FAP | [4][5] |

| Internalization | >95% | HT-1080-FAP | [4][5][7] |

Table 2: In Vivo Biodistribution of ⁹⁹mTc-FAPI-34 in HT-1080-FAP Xenograft Mice (%ID/g)

| Organ | 1 hour post-injection | 4 hours post-injection | Reference |

| Tumor | 5.4 ± 2.05 | 4.3 ± 1.95 | [12] |

| Blood | < 1 | < 1 | [12] |

| Liver | 0.91 ± 0.25 | 0.73 ± 0.18 | [12] |

| Kidney | < 5 | < 5 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments involving this compound.

Radiolabeling of this compound with Technetium-99m (⁹⁹mTc)

This protocol describes the preparation of ⁹⁹mTc-FAPI-34 for SPECT imaging.

Materials:

-

This compound precursor

-

CRS kit for tricarbonyl complexes

-

Na[⁹⁹mTcO₄] in 0.9% saline

-

Heating block

-

Radio-TLC or Radio-HPLC system for quality control

Procedure:

-

To a CRS kit for tricarbonyl complexes, add 100–150 MBq of Na[⁹⁹mTcO₄] in 1 mL of 0.9% saline.

-

Heat the mixture at 95°C for 20 minutes to form the intermediate [⁹⁹mTc(H₂O)₃(CO)₃]⁺ complex.[12]

-

After cooling to room temperature, add the this compound precursor to the vial containing the technetium tricarbonyl intermediate.

-

Incubate the reaction mixture at a specified temperature and time (optimization may be required).

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity of the final ⁹⁹mTc-FAPI-34 product.

In Vitro Cell Binding and Internalization Assays

These assays are performed to determine the affinity and cellular uptake of radiolabeled this compound.

Cell Line:

-

HT-1080 fibrosarcoma cells stably transfected to express FAP (HT-1080-FAP).[13]

Binding Assay (Competition):

-

Seed HT-1080-FAP cells in multi-well plates and allow them to adhere overnight.

-

Add a constant concentration of ⁹⁹mTc-FAPI-34 to each well.

-

Simultaneously, add increasing concentrations of non-radiolabeled ("cold") this compound (from 10⁻⁵ to 10⁻⁹ M) to the wells.[1]

-

Incubate for 60 minutes at 37°C.[1]

-

Wash the cells with cold PBS to remove unbound radioactivity.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

Calculate the IC₅₀ value by plotting the percentage of specific binding against the concentration of the cold ligand.

Internalization Assay:

-

Seed HT-1080-FAP cells in multi-well plates.

-

Add ⁹⁹mTc-FAPI-34 to the cells and incubate for various time points (e.g., 10 min, 1h, 4h, 24h).[1][13]

-

At each time point, remove the radioactive medium.

-

To determine the internalized fraction, add an acidic buffer (e.g., glycine buffer, pH 2.5) to the cells to strip the surface-bound radioactivity. Collect this supernatant.

-

Lyse the cells to release the internalized radioactivity.

-

Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) using a gamma counter.

-

Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.

In Vivo Biodistribution Studies in a Mouse Model

This protocol outlines the procedure for assessing the biodistribution of ⁹⁹mTc-FAPI-34 in tumor-bearing mice.

Animal Model:

-

Nude mice bearing HT-1080-FAP xenografts.[12]

Procedure:

-

Inject a defined amount of ⁹⁹mTc-FAPI-34 (e.g., 0.74 MBq/mouse) intravenously via the tail vein.[2]

-

At predetermined time points (e.g., 1 and 4 hours post-injection), euthanize the mice.[12]

-

Collect blood and dissect major organs (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Weigh each organ and measure the radioactivity using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[2][12]

Patient SPECT/CT Imaging Protocol

This protocol is based on the initial clinical application of ⁹⁹mTc-FAPI-34.

Patient Preparation:

-

No specific patient preparation such as fasting is required.

Imaging Procedure:

-

Administer a defined activity of ⁹⁹mTc-FAPI-34 intravenously.

-

Acquire whole-body planar scintigraphic images at specified time points post-injection.

-

Perform SPECT/CT imaging over the region of interest.

-

SPECT Acquisition: Use a dual-head gamma camera with low-energy, high-resolution collimators. Acquire images in a 128x128 matrix, with a step-and-shoot protocol (e.g., 30 seconds per step, 120 projections over 360°).[4]

-

CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.[4]

-

-

Reconstruct the SPECT and CT images and fuse them for analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

FAP Signaling in Cancer-Associated Fibroblasts

Caption: Activation of fibroblasts to FAP-expressing CAFs and their pro-tumorigenic functions.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A typical workflow for the preclinical assessment of radiolabeled this compound.

Theranostic Cycle of this compound

Caption: The cyclical process of diagnosis, treatment, and monitoring with this compound.

Conclusion and Future Directions

This compound has demonstrated favorable characteristics as a theranostic agent, with high affinity for FAP, rapid tumor uptake, and efficient clearance from non-target tissues.[4] The ability to label this compound with both diagnostic (⁹⁹mTc) and therapeutic (¹⁸⁸Re) radionuclides makes it a versatile tool for personalized cancer management. Early clinical data in patients with ovarian and pancreatic cancer have confirmed tumor accumulation, mirroring the findings from PET imaging with other FAPI tracers.[4][5]

Future research should focus on larger clinical trials to validate the diagnostic accuracy and therapeutic efficacy of this compound across a broader range of cancer types. Head-to-head comparisons with the current standard-of-care, ¹⁸F-FDG PET/CT, will be essential to establish the clinical utility of this compound SPECT/CT.[8] Furthermore, dosimetry studies are required to optimize the therapeutic window for ¹⁸⁸Re-FAPI-34 and other potential therapeutic conjugates. The continued development of this compound and similar agents holds the potential to significantly impact the landscape of oncology by providing a more precise and effective approach to cancer diagnosis and treatment.

References

- 1. A Tumor-Imaging Method Targeting Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways in cancer‐associated fibroblasts: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy | Semantic Scholar [semanticscholar.org]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

The Architect of the Tumor Microenvironment: A Technical Guide to Fibroblast Activation Protein (FAP) and the Therapeutic Promise of FAPI-34

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP), a serine protease predominantly expressed on cancer-associated fibroblasts (CAFs), has emerged as a pivotal player in shaping the tumor microenvironment (TME). Its enzymatic activity and non-enzymatic functions contribute significantly to tumor progression, metastasis, and immunosuppression, making it a highly attractive target for novel cancer therapies. This technical guide provides a comprehensive overview of the multifaceted role of FAP in the TME, delves into the intricate signaling pathways it governs, and details the experimental methodologies for its investigation. Furthermore, it explores the therapeutic targeting of FAP with a focus on FAPI-34, a promising small molecule inhibitor.

The Central Role of FAP in the Tumor Microenvironment

FAP is a type II transmembrane glycoprotein with both dipeptidyl peptidase and endopeptidase (gelatinase/collagenase) activities.[1] Its expression is tightly regulated, with low to undetectable levels in most normal adult tissues but significantly upregulated in the stroma of over 90% of epithelial carcinomas, including pancreatic, breast, and colorectal cancers.[2][3] This differential expression profile makes FAP an ideal target for cancer-specific therapies.[2]

Enzymatic Activity and Substrate Specificity

FAP's enzymatic functions are central to its pro-tumorigenic activities. Its dipeptidyl peptidase activity cleaves N-terminal dipeptides from polypeptides with a proline at the penultimate position.[4] The endopeptidase activity of FAP is responsible for the degradation of several extracellular matrix (ECM) components, most notably denatured type I collagen (gelatin).[1][5]

Table 1: Key Substrates of Fibroblast Activation Protein (FAP)

| Substrate Category | Specific Examples | Consequence of Cleavage in TME |

| Extracellular Matrix Proteins | Denatured Type I and III Collagen | ECM remodeling, creation of invasive pathways for tumor cells.[1] |

| Fibronectin | Altered cell adhesion and migration. | |

| Bioactive Peptides | Neuropeptide Y, Peptide YY | Potential modulation of tumor cell signaling and angiogenesis. |

| Substance P | Possible influence on inflammation and pain signaling within the tumor. | |

| Other Proteins | α2-Antiplasmin | Promotion of fibrin deposition and matrix stiffening.[5] |

| Fibroblast Growth Factor 21 (FGF-21) | Potential impact on tumor metabolism. |

FAP-Mediated Remodeling of the Tumor Microenvironment

FAP-expressing CAFs are instrumental in orchestrating a tumor-permissive microenvironment through several key mechanisms:

-

ECM Degradation and Invasion: By degrading components of the ECM, FAP facilitates the breakdown of physical barriers, allowing tumor cells to invade surrounding tissues and metastasize.[1]

-